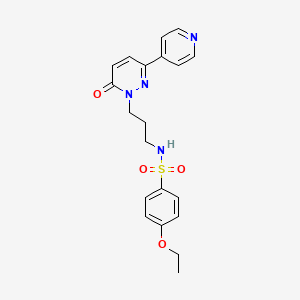

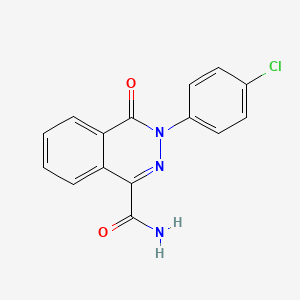

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as 3CP-4O-3,4-DHP-1-PC, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. 3CP-4O-3,4-DHP-1-PC has been used in a variety of applications, including drug discovery, biochemistry, and medical research.

Aplicaciones Científicas De Investigación

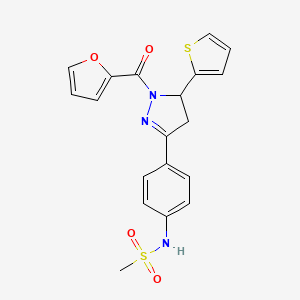

- Compounds containing an isoxazoline moiety, like 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, have demonstrated antibacterial and antimicrobial effects . Researchers investigate their potential as novel agents to combat infectious diseases.

- Isoxazoline derivatives have been studied for their anti-inflammatory properties. 3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide may exhibit anti-inflammatory effects, making it relevant for conditions involving inflammation .

- The isoxazoline scaffold has attracted attention in cancer research. Compounds like 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide could be explored as potential anticancer agents .

- Some isoxazoline derivatives show promise in managing diabetes. Researchers might investigate whether 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has any antidiabetic activity .

- Isoxazoline-based compounds have been evaluated for their effects on Alzheimer’s disease. While more research is needed, 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide could be a potential candidate .

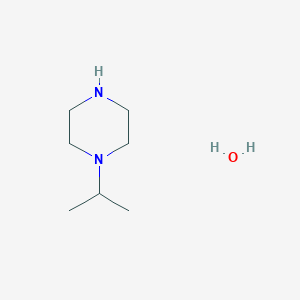

- The synthesis of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide using environmentally friendly methods (such as ultrasound cavitation) aligns with green chemistry principles. Researchers explore sustainable synthetic routes for this compound .

- The single crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been investigated using X-ray diffraction analysis. Hydrogen bonding interactions contribute to its crystal packing .

- Density functional theory (DFT) calculations provide insights into the electronic structure and energy levels of 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide. The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) informs its reactivity .

Antibacterial and Antimicrobial Properties

Anti-Inflammatory Activity

Anticancer Potential

Antidiabetic Effects

Anti-Alzheimer’s Properties

Green Chemistry Applications

Crystallography and Solid-State Analysis

Computational Studies

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antioxidant and immunomodulatory properties .

Biochemical Pathways

Similar compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

For instance, CMI has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Action Environment

For instance, changes in isomer ratios of DDT, a pesticide with a similar chlorinated phenyl ring structure, have been observed in different environmental compartments .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXDCXVMXGIXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]pyrrole](/img/structure/B2451092.png)

![N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2451100.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2451104.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)

![3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2451111.png)